Enhanced Lipophilicity (LogP 3.12) Relative to Non-Brominated Scaffold (LogP ~2.4) Alters Compound Properties
The introduction of a bromine atom at the 6-position of the benzo[b]thiophene ring significantly increases lipophilicity. The target compound exhibits a calculated LogP of 3.1225 , while the unsubstituted benzo[b]thiophen-2-ylmethanamine (CAS 6314-43-8) has a reported LogP of approximately 2.4 [1]. This increase of ~0.7 log units corresponds to a roughly 5-fold increase in partition coefficient, potentially enhancing membrane permeability in cellular assays.
| Evidence Dimension | Lipophilicity (LogP, octanol-water partition coefficient) |
|---|---|
| Target Compound Data | LogP = 3.1225 |
| Comparator Or Baseline | Benzo[b]thiophen-2-ylmethanamine (CAS 6314-43-8): LogP ≈ 2.4 |
| Quantified Difference | Δ LogP ≈ +0.7 (approximately 5-fold increase in partition coefficient) |
| Conditions | Calculated/computed values from vendor databases |
Why This Matters
Altered lipophilicity directly impacts compound behavior in biological assays, including membrane permeability, solubility, and non-specific binding, making the 6-bromo derivative a distinct entity for SAR studies rather than a simple interchangeable building block.
- [1] MolBIC. Compound Information for benzo[b]thiophen-2-ylmethanamine; logP 2.4. IDRBlab. View Source
